3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Overview
Description
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique structure combining an indene moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the indene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its aromatic nature and potential for functionalization make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share some structural similarities with 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also feature the pyridine ring and have similar chemical properties.
Uniqueness
What sets this compound apart is its combination of the indene and pyridine moieties, which provides a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and undergo diverse chemical reactions .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(pyridin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(25-15-17-9-11-24-12-10-17)21-6-1-3-18(13-21)16-27-22-8-7-19-4-2-5-20(19)14-22/h1,3,6-14H,2,4-5,15-16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMJXWWIULZNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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